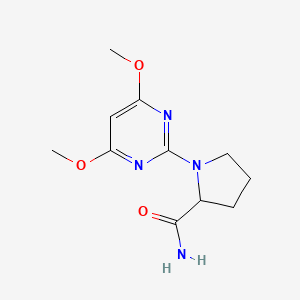

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C7H10N4O3 . It is also known as Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- .

Molecular Structure Analysis

The molecular structure of “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidinyl group, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” include a melting point of 189-199 °C . The compound has a molecular weight of 198.18 .Wissenschaftliche Forschungsanwendungen

Herbicide Intermediates and Sulfonylurea Herbicides

DMPPC serves as a crucial intermediate in the synthesis of sulfonylurea herbicides, which are widely used for weed control in agriculture. These herbicides inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. By disrupting amino acid production, sulfonylureas effectively suppress weed growth while minimizing environmental impact .

Environmental Detoxification and Soil Remediation

Research has explored the degradation behavior of DMPPC in soils through both biotic and abiotic pathways. Bensulfuron-methyl (BSM), a sulfonylurea herbicide structurally related to DMPPC, was studied for its degradation. Aspergillus niger and Penicillium chrysogenum demonstrated remarkable biodegradation capabilities, achieving up to 95% and 71% degradation, respectively. Hydrolysis also contributed to BSM breakdown, with a maximal decline of 48%. Soil pH and temperature significantly influenced the rate of transformation, emphasizing the potential of these fungi for BSM remediation .

Inhibition of Root Growth in Weeds

DMPPC derivatives have been evaluated for their herbicidal activity. For instance, inhibition of Digitaria sanguinalis L. root growth reached 100% at higher concentrations (100 mg/L) and remained significant even at lower concentrations (10 mg/L) . This property makes DMPPC derivatives potential candidates for weed management.

Zukünftige Richtungen

The future directions of research on “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” could involve further exploration of its potential uses in medicinal chemistry. For instance, pyrrolidine derivatives are often used to obtain compounds for the treatment of human diseases . Therefore, “1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide” could potentially be used in the development of new therapeutic agents.

Wirkmechanismus

Target of Action

Compounds with a similar pyrrolidine scaffold have shown activity against ck1γ and ck1ε .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a similar compound, have been studied .

Result of Action

Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε .

Eigenschaften

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-17-8-6-9(18-2)14-11(13-8)15-5-3-4-7(15)10(12)16/h6-7H,3-5H2,1-2H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBKTTHNKVVCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N2CCCC2C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447966.png)

![4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6447972.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one](/img/structure/B6447985.png)

![4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447989.png)

![2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447996.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6448003.png)

![4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6448015.png)

![4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448017.png)

![N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B6448020.png)

![3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448026.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B6448032.png)

![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide](/img/structure/B6448036.png)

![1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6448038.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)